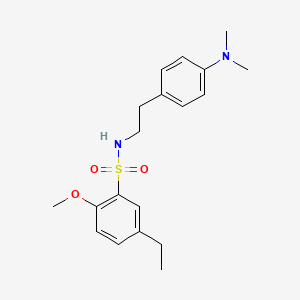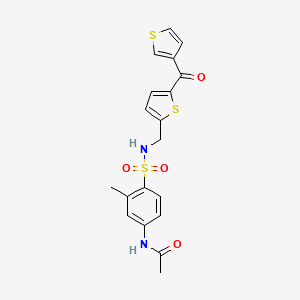
N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C13H13F3N4 and its molecular weight is 282.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Research on pyrimidines, such as N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, shows their stability when flanked by electron-withdrawing groups like trifluoromethyl. Such stability enables high-yield production of carboxylic acids through halogen/metal permutation and carboxylation, highlighting their potential in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).
Heterocyclic N-Oxides Chemistry
The reactivity of electron-deficient pyridine N-oxides, including structures similar to this compound, has been explored with acyl chlorides and cyclic thioethers. This research broadens the scope of transformations possible with nitrogen-containing heterocycles (Frei et al., 2018).
Pyrimidines with Polyhaloalkyl Groups
Studies have shown that reactions involving N-isopropyl derivatives and halonitriles can produce fluoro- and chloro-containing pyrimidines. This demonstrates the chemical versatility of such compounds in creating pyrimidines with multiple polyhaloalkyl groups (Sosnovskikh, Usachev, & Röschenthaler, 2002).
Synthesis of Trifluoromethyl-Containing Compounds
Research has developed efficient procedures for synthesizing trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, demonstrating the chemical synthesis capabilities of compounds similar to this compound (Bonacorso et al., 2010).
Ligand Synthesis and Metal Complexes
Complexes of ligands like 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole have been synthesized. These ligands are structurally related to this compound, and their metal complexes have been explored, showing significant potential in coordination chemistry and catalysis (Schweinfurth et al., 2009).
Properties
IUPAC Name |
N-propan-2-yl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c1-8(2)18-11-7-10(13(14,15)16)19-12(20-11)9-5-3-4-6-17-9/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZWJJUNVFVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)





![3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2484477.png)

![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)


![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)


